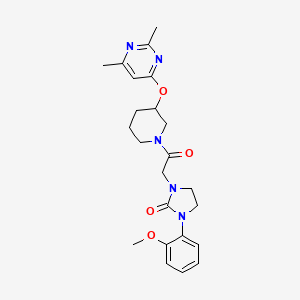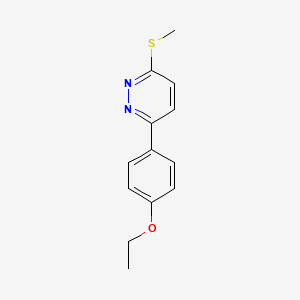
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide, also known as MTEI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTEI is a member of the isoxazole family of compounds, which are known for their diverse range of biological activities.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide involves the inhibition of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that binds to cannabinoid receptors in the brain and other tissues, leading to a variety of physiological effects. By inhibiting MAGL, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide increases the levels of 2-AG, which can lead to increased activation of cannabinoid receptors and the associated physiological effects.
Biochemical and Physiological Effects:
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, primarily through its inhibition of MAGL and subsequent increase in 2-AG levels. These effects include analgesia, appetite regulation, and anxiety reduction. Additionally, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been shown to have anti-cancer properties, although the exact mechanism of action in this context is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, it has been extensively studied for its potential applications in a variety of scientific research areas. However, one limitation of using 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide is that it is a relatively complex compound to synthesize, which may limit its availability for some researchers.
Future Directions
There are several future directions for research involving 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of MAGL, which could have potential therapeutic applications in a variety of diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide in the context of cancer research, and to explore its potential as a tool compound in drug discovery. Finally, given the diverse range of biological activities associated with the isoxazole family of compounds, further studies are needed to explore the potential of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide and related compounds in a variety of scientific research areas.
Synthesis Methods
The synthesis of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide involves a series of chemical reactions, starting with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydro-2H-pyran-4-thiol in the presence of a base to form the corresponding thioether. The final step involves the reaction of the thioether with an amine to form 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide. The overall synthesis method is relatively straightforward and has been optimized for high yield and purity.
Scientific Research Applications
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to increased levels of 2-AG, which has been implicated in a variety of physiological processes, including pain sensation, appetite regulation, and anxiety. 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been used as a tool compound in drug discovery, as it can be used to screen for potential inhibitors of MAGL and other related enzymes.
properties
IUPAC Name |
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-8-11(14-17-9)12(15)13-4-7-18-10-2-5-16-6-3-10/h8,10H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESBBDWSRRFPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2880520.png)


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide](/img/structure/B2880526.png)
![N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2880527.png)
![Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2880528.png)


![7-methyl-3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2880536.png)
![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)
![1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2880538.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2880539.png)
![(E)-N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2880541.png)
